2-Ethoxy-4-[(e)-2-nitroethenyl]phenol
Description
Structural Context and Classification within Phenolic Nitroalkenes
From a structural standpoint, 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol belongs to the broad class of organic compounds known as phenols, which are characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. More specifically, it can be classified as a substituted phenolic nitroalkene.
Phenolic compounds are broadly categorized into two main groups: flavonoids and non-flavonoids. This compound falls under the latter, which includes simpler phenolic structures. Within this classification, it is a derivative of a simple phenol (B47542), featuring additional functional groups that significantly influence its chemical behavior. The "(e)" designation in its name refers to the stereochemistry of the double bond in the nitroethenyl group, indicating an entgegen or "opposite" configuration of the highest priority substituents on the double-bonded carbons.
The core structure is a benzene (B151609) ring with three key substituents:
A hydroxyl group (-OH) at position 1.
An ethoxy group (-OCH₂CH₃) at position 2.
A (e)-2-nitroethenyl group (-CH=CHNO₂) at position 4.
This specific arrangement of functional groups creates a unique electronic environment within the molecule, which is fundamental to its reactivity and potential interactions with other molecules.
Historical Overview of Related Phenol Derivatives in Organic Chemistry
The study of phenol and its derivatives has a rich history that is deeply intertwined with the development of organic chemistry. Phenol itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. ontosight.ai This discovery opened the door to a vast new area of chemical synthesis and application.
Initially, the primary source of phenols was coal tar, but the advent of the petrochemical industry led to the development of various synthetic methods for their production. ontosight.ai The versatility of the phenol structure has allowed for the synthesis of a wide array of derivatives with diverse applications. For instance, the reaction of phenols with aldehydes led to the creation of phenolic resins like Bakelite, one of the first synthetic plastics. ontosight.ai
In the realm of medicinal chemistry, phenol derivatives have been instrumental. The antiseptic properties of phenol were famously utilized by Joseph Lister in the 19th century to develop antiseptic surgery. ontosight.ai This historical precedent set the stage for the exploration of a multitude of phenol derivatives as potential therapeutic agents. The introduction of various functional groups onto the phenolic ring has been a cornerstone of drug design, aiming to modulate the biological activity, metabolic stability, and pharmacokinetic properties of molecules.
Significance of the Ethoxy and Nitroethenyl Moieties in Molecular Design
The specific properties and potential applications of this compound are largely dictated by the presence and interplay of its ethoxy and nitroethenyl functional groups.
The Ethoxy Moiety:
The ethoxy group (-OCH₂CH₃) is an ether functional group that can significantly alter the physicochemical properties of a parent molecule. In drug design, the introduction of an ethoxy group can:
Modify Lipophilicity: The ethyl group increases the nonpolar character of the molecule, which can enhance its ability to cross biological membranes.
Enhance Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to more reactive functional groups, which can prolong the biological half-life of a compound.
The ethoxy group, being an electron-donating group through resonance, can also influence the acidity of the phenolic hydroxyl group. By donating electron density to the aromatic ring, it can decrease the acidity of the phenol. nih.gov
The Nitroethenyl Moiety:
The nitroethenyl group (-CH=CHNO₂) is a powerful electron-withdrawing group due to the presence of the nitro (-NO₂) functionality. This has several important implications for the molecule's properties:
Increased Acidity of the Phenol: The strong electron-withdrawing nature of the nitroethenyl group, particularly when located at the para position relative to the hydroxyl group, can significantly increase the acidity of the phenolic proton by stabilizing the resulting phenoxide ion through resonance. nih.gov
Enhanced Reactivity: The double bond in the ethenyl linker is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack. This reactivity is a key feature of nitroalkenes and is utilized in various organic syntheses.
Potential for Biological Interactions: The nitro group is a common feature in many pharmaceutical compounds. It can participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors. The electron-withdrawing properties of the nitro group can also influence the electronic distribution within the entire molecule, potentially enhancing its binding affinity to a target protein.
The combination of the electron-donating ethoxy group and the electron-withdrawing nitroethenyl group on the same phenolic ring creates a complex electronic landscape that is ripe for further investigation in the field of chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-[(E)-2-nitroethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10-7-8(3-4-9(10)12)5-6-11(13)14/h3-7,12H,2H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJIQLKTZKVZAJ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90922-85-3 | |
| Record name | NSC122821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Chemical Reactivity and Transformation Pathways of 2 Ethoxy 4 E 2 Nitroethenyl Phenol
Reactions of the Nitroethenyl Moiety
The nitroethenyl group, an electron-deficient alkene system, is the most reactive part of the molecule. Its reactivity is characterized by the strong electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond and makes it susceptible to a variety of reactions.
Oxidation Reactions to Nitro Derivatives
Direct oxidation of the nitroethenyl group to yield other nitro-containing derivatives is not a commonly reported transformation. The double bond is more susceptible to oxidative cleavage. A primary method for such cleavage is ozonolysis, which breaks the carbon-carbon double bond to form carbonyl compounds. wikipedia.orgmasterorganicchemistry.com Depending on the workup conditions, this reaction can yield aldehydes or carboxylic acids.
Reductive Workup: Treatment with ozone followed by a reducing agent like zinc (Zn) or dimethyl sulfide (B99878) (CH₃)₂S would cleave the double bond to yield 3-ethoxy-4-hydroxybenzaldehyde (B1662144) and nitromethane (B149229).
Oxidative Workup: If an oxidizing agent such as hydrogen peroxide (H₂O₂) is used in the workup, the aldehyde product would be further oxidized to 3-ethoxy-4-hydroxybenzoic acid. masterorganicchemistry.com
Recent advancements have also shown that photoexcited nitroarenes can act as ozone surrogates, achieving a similar oxidative cleavage of alkenes under milder, anaerobic conditions. scispace.comnih.gov While not a direct oxidation to a different nitro derivative, this cleavage represents a significant oxidative transformation pathway for the nitroethenyl moiety.
Reduction Reactions to Amino Derivatives
The reduction of the nitroethenyl group is a well-established and synthetically useful transformation. This reaction typically involves the simultaneous reduction of both the nitro group and the alkene double bond to produce a saturated amino derivative. wikipedia.orgic.ac.uk The product of the complete reduction of 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol is 2-(3-Ethoxy-4-hydroxyphenyl)ethanamine.
A variety of reducing agents can accomplish this transformation, offering a range of conditions suitable for different laboratory settings. ic.ac.ukrsc.org
| Reagent/Catalyst | Conditions | Notes |
|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Catalytic hydrogenation | A common and efficient method for the reduction of both aromatic and aliphatic nitroalkenes. wikipedia.orgic.ac.uk |
| Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) | Mild, one-pot reaction | Provides a rapid and high-yielding alternative to other methods, often complete in under 30 minutes. rsc.orgacs.org |
| Iron (Fe) | In acidic media (e.g., acetic acid) | A classical and cost-effective method for nitro group reduction. wikipedia.org |
| Lithium Aluminium Hydride (LiAlH₄) | Strong reducing agent | Effectively reduces α,β-unsaturated nitro compounds to saturated amines. wikipedia.org |
Cycloaddition Reactions (e.g., Diels-Alder, Multicomponent Cycloadditions)
The electron-deficient nature of the nitroethenyl double bond makes it an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. Nitrostyrenes readily react with conjugated dienes to form cyclohexene (B86901) derivatives. mdpi.com For example, the reaction of a nitrostyrene (B7858105) with butadiene yields a nitrophenylcyclohexene adduct. mdpi.com Similarly, reactions with cyclic dienes like cyclopentadiene (B3395910) proceed smoothly to give bicyclic products. scispace.comchemrxiv.orgnih.gov
Beyond the Diels-Alder reaction, nitroalkenes are versatile partners in other cycloadditions:
[3+2] Cycloadditions: They can react with 1,3-dipoles like azides, nitrones, and nitrous oxide to form five-membered heterocyclic rings. mdpi.comunirioja.es
[2+2] Cycloadditions: With electron-rich alkenes or ynamines, nitroalkenes can undergo [2+2] cycloadditions to form substituted cyclobutane (B1203170) or cyclobutene (B1205218) rings, respectively. nih.gov
These reactions provide powerful methods for constructing complex carbocyclic and heterocyclic frameworks from nitroalkene precursors.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) is acidic and nucleophilic, allowing for transformations such as esterification and etherification.
Esterification and Etherification Reactions
Phenols generally react slowly with carboxylic acids to form esters. Therefore, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides are typically used for the esterification of the hydroxyl group in this compound. The reaction with an acyl chloride (R-COCl) in the presence of a base like pyridine (B92270) would yield the corresponding phenyl ester.
Etherification can be achieved via reactions such as the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic phenoxide ion. This ion can then react with an alkyl halide (R-X) to form an ether.
Reactions Involving the Aromatic Ring System
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution. The position of substitution is determined by the directing effects of the three existing groups.
-OH (Hydroxyl) group: A strongly activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.org
-OCH₂CH₃ (Ethoxy) group: Also a strongly activating, ortho-, para-director for the same reason as the hydroxyl group.
-CH=CHNO₂ (Nitroethenyl) group: This group is deactivating due to the electron-withdrawing nature of the nitro group, which pulls electron density out of the ring. It acts as a meta-director relative to its point of attachment. wikipedia.org
The combined influence of these substituents directs incoming electrophiles. The powerful ortho-, para-directing effects of the hydroxyl and ethoxy groups dominate the reactivity. The hydroxyl group is at position 1, and the ethoxy group is at position 2. The positions ortho and para to these activating groups are C6 (ortho to -OH), C3 (ortho to -OEt), C5 (para to -OEt), and C4 (para to -OH, but blocked). The C4 position is already substituted by the nitroethenyl group. The C5 position is meta to the deactivating nitroethenyl group, making it the most likely site for electrophilic attack. The strong activation provided by the hydroxyl and ethoxy groups makes the ring significantly more reactive than unsubstituted benzene.
Electrophilic Aromatic Substitution Patterns
The hydroxyl (-OH) and ethoxy (-OC2H5) groups are powerful activating groups in electrophilic aromatic substitution. Both are ortho-, para-directing due to their ability to donate electron density to the benzene ring through resonance. This donation stabilizes the carbocation intermediate (the sigma complex) formed during the reaction, particularly when the electrophile attacks the positions ortho and para to these groups.
Conversely, the 4-[(e)-2-nitroethenyl] group is a deactivating group. The nitro group is strongly electron-withdrawing, and this effect is relayed through the ethenyl bridge, reducing the electron density of the aromatic ring and making it less susceptible to electrophilic attack. This group is expected to be a meta-director to its point of attachment.
Given the substitution pattern of this compound, the directing effects of the substituents are as follows:
Hydroxyl group (-OH) at C1: Directs incoming electrophiles to the ortho (C2 and C6) and para (C4) positions.
Ethoxy group (-OC2H5) at C2: Directs incoming electrophiles to the ortho (C1 and C3) and para (C5) positions.
Nitroethenyl group at C4: Directs incoming electrophiles to the meta (C2 and C6) positions relative to its attachment point.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influence | Predicted Outcome |
| C3 | Activated by -OC2H5 (ortho), Deactivated by -OH (meta) | Minor product (steric hindrance) |
| C5 | Activated by -OH (para) and -OC2H5 (meta) | Major product |
| C6 | Activated by -OH (ortho), Deactivated by -OC2H5 (meta) | Major product |
Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. Halogenation of phenols can proceed even without a Lewis acid catalyst due to the strong activation of the ring by the hydroxyl group.
Nucleophilic Aromatic Substitution on Substituted Analogues
Nucleophilic aromatic substitution (SNAr) is generally challenging for simple aromatic rings. However, it can proceed if the ring is activated by strong electron-withdrawing groups positioned ortho or para to a suitable leaving group.
In the case of this compound itself, there is no good leaving group on the aromatic ring, making direct SNAr unlikely. However, if we consider a substituted analogue, such as one with a halogen atom (e.g., chlorine, bromine) at a position ortho or para to the nitroethenyl group, SNAr could be feasible.
For example, in a hypothetical analogue like 4-chloro-2-ethoxy-1-nitrobenzene , the nitro group at the para position strongly activates the ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer complex intermediate. This would allow for the displacement of the chloride ion by a nucleophile.
A relevant study on 2,4-dimethoxynitrobenzene demonstrated that an alkoxy group can act as a leaving group in an SNAr reaction under specific conditions, such as reaction with a bulky nucleophile like sodium t-butoxide under microwave irradiation. nih.gov This suggests that for analogues of this compound containing an additional activating group and a leaving group, nucleophilic substitution could be a viable transformation pathway.
Derivatization Strategies for Structural Modification
The structure of this compound offers several avenues for derivatization, targeting the phenolic hydroxyl group, the aromatic ring, and the nitroethenyl side chain.
Modification of the Phenolic Hydroxyl Group:
The hydroxyl group can be readily derivatized through various reactions:
Etherification: Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) would yield the corresponding ether.
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base would produce the corresponding ester.
Modification of the Aromatic Ring:
As discussed in the electrophilic aromatic substitution section, functional groups can be introduced onto the aromatic ring. For instance, halogenation or nitration would introduce additional substituents, further modifying the compound's properties.
Modification of the Nitroethenyl Side Chain:
The nitroethenyl group is a versatile functional group that can undergo several transformations:
Reduction: The nitro group can be reduced to an amino group. This transformation is significant as it converts a strongly deactivating group into a strongly activating one, profoundly altering the reactivity of the aromatic ring. Common reducing agents for aromatic nitro compounds include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation.
Conjugate Addition: The double bond of the nitroethenyl group is activated towards conjugate addition by the electron-withdrawing nitro group. This allows for the addition of various nucleophiles to the carbon atom beta to the aromatic ring.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Hydroxyl Group | ||
| Etherification | Alkyl halide, Base (e.g., NaH, K2CO3) | Alkoxy derivative |
| Esterification | Acid chloride/anhydride, Base (e.g., Pyridine) | Ester derivative |
| Aromatic Ring | ||
| Nitration | Dilute HNO3 | Nitrated aromatic derivative |
| Halogenation | Br2 in a non-polar solvent | Halogenated aromatic derivative |
| Nitroethenyl Group | ||
| Reduction of Nitro Group | Sn/HCl or Fe/HCl or H2/Pd-C | Aminoethyl derivative |
| Conjugate Addition | Nucleophiles (e.g., amines, thiols, carbanions) | Adduct at the beta-position of the side chain |
These derivatization strategies allow for the systematic modification of the structure of this compound, enabling the exploration of structure-activity relationships and the development of new compounds with tailored properties.
Spectroscopic and Advanced Characterization Approaches for 2 Ethoxy 4 E 2 Nitroethenyl Phenol
Vibrational Spectroscopy Studies
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol is expected to exhibit several characteristic absorption bands corresponding to its distinct structural motifs. The presence of a hydroxyl (-OH) group from the phenol (B47542) moiety gives rise to a strong, broad absorption band in the region of 3550–3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infolibretexts.org The C-O stretching vibration of the phenol is anticipated to appear around 1220 cm⁻¹. quimicaorganica.org
The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1550 and 1475 cm⁻¹ and a symmetric stretch in the 1360–1290 cm⁻¹ range. The conjugation of the nitro group with the ethenyl bridge and the aromatic ring may shift these frequencies. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring typically appear as a series of bands between 1600 and 1440 cm⁻¹. docbrown.info The (E)-alkene C=C double bond stretch is often weak in the IR spectrum but is expected in the 1650-1600 cm⁻¹ region. The out-of-plane C-H bending vibration for the vinyl group is anticipated around 965 cm⁻¹. Finally, the ethoxy group should present C-O stretching vibrations, typically in the 1250-1050 cm⁻¹ range, and C-H stretching vibrations from the ethyl group around 2980-2850 cm⁻¹.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3550–3200 (broad) | O-H Stretch | Phenol |
| ~3100–3000 | C-H Stretch | Aromatic/Vinyl |
| ~2980–2850 | C-H Stretch | Aliphatic (Ethoxy) |
| ~1610 | C=C Stretch | Alkene (Vinyl) |
| ~1600–1450 | C=C Stretch | Aromatic Ring |
| ~1530 | N-O Asymmetric Stretch | Nitro |
| ~1340 | N-O Symmetric Stretch | Nitro |
| ~1220 | C-O Stretch | Phenol |
| ~1150 | C-O-C Asymmetric Stretch | Ether (Ethoxy) |
| ~965 | C-H Out-of-plane Bend | (E)-Alkene |
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, the symmetric vibrations of the nitro group and the C=C bonds of the aromatic ring and the ethenyl bridge are expected to produce strong Raman signals. The symmetric stretching of the -NO₂ group, anticipated around 1342 cm⁻¹, is a particularly strong Raman scatterer and is often used to study nitroaromatic compounds. nsf.govnih.gov The conjugated π-system of the molecule, extending from the phenol ring through the ethenyl bridge to the nitro group, should also give rise to intense Raman bands, as the polarizability of this system is significantly altered during vibration. researchgate.net Resonance Raman effects might be observed if the excitation laser wavelength is close to an electronic absorption band of the molecule, which can significantly enhance the intensity of vibrations associated with the chromophore. nsf.gov
Electronic Absorption and Emission Spectroscopy
These techniques probe the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophore of this compound is the extended conjugated system that includes the phenol ring, the ethenyl bridge, and the nitro group. This extensive conjugation is expected to result in a strong absorption band at a relatively long wavelength.
For comparison, trans-β-nitrostyrene in CH₂Cl₂ shows a strong absorption maximum (λmax) around 312 nm, which is attributed to a π→π* transition with significant charge-transfer character. nih.govnih.gov The presence of the electron-donating hydroxyl and ethoxy groups on the phenol ring in this compound is expected to cause a bathochromic (red) shift of this absorption maximum to a longer wavelength, likely in the 320-380 nm range. The position and intensity of the absorption maximum can be influenced by the solvent polarity, with more polar solvents often causing shifts in the λmax of molecules with charge-transfer character. sciencepublishinggroup.comvlabs.ac.inyoutube.com
| Predicted λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~320–380 | π→π* | Conjugated Phenol-Ethenyl-Nitro System |
Fluorescence is the emission of light from a molecule after it has absorbed light. The core structure of this compound is related to stilbene (B7821643), a well-studied fluorescent molecule. omlc.orgcomporgchem.com However, the presence of a nitro group often quenches fluorescence, meaning it provides a non-radiative pathway for the excited state to return to the ground state, thus reducing or eliminating the emission of light. researchgate.net Therefore, this compound is expected to exhibit weak fluorescence or be non-fluorescent. Studies on nitro-stilbene derivatives have shown that their fluorescence properties are highly dependent on the molecular structure and the nature of other substituents. researchgate.net Any observed fluorescence would likely be characterized by a large Stokes shift (the difference between the absorption and emission maxima) due to the potential for significant charge redistribution in the excited state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
For this compound, the ¹H NMR spectrum would provide a wealth of information. The phenolic -OH proton is expected to appear as a broad singlet, with a chemical shift that can vary (typically 4-10 ppm) depending on the solvent and concentration. libretexts.orgucl.ac.uk The protons on the aromatic ring would appear in the aromatic region (6.5-8.0 ppm). Given the 1,2,4-trisubstitution pattern, they would show a characteristic splitting pattern. The two vinyl protons of the (E)-nitroethenyl group are expected to be in the range of 7.0-8.5 ppm. They would appear as two distinct doublets with a large coupling constant (J ≈ 13-16 Hz), which is characteristic of a trans relationship. cdnsciencepub.comlibretexts.org The ethoxy group would be identified by a quartet around 4.0 ppm for the -OCH₂- protons and a triplet around 1.4 ppm for the -CH₃ protons.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbon of the nitro-bearing vinyl group is expected to be significantly downfield. Aromatic carbons typically resonate between 110 and 160 ppm. oregonstate.edulibretexts.org The carbon attached to the phenolic oxygen would be downfield, as would the carbon attached to the ethoxy group. The carbons of the ethoxy group would appear in the upfield region, typically with the -OCH₂- carbon around 60-70 ppm and the -CH₃ carbon around 15 ppm. libretexts.orgpdx.edu
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~9.0–10.0 | Broad Singlet | Phenolic -OH |
| ~8.0–8.5 | Doublet (J ≈ 13-16 Hz) | Vinyl H (adjacent to NO₂) |
| ~7.0–7.5 | Doublet (J ≈ 13-16 Hz) | Vinyl H (adjacent to ring) |
| ~6.8–7.8 | Multiplets | Aromatic Protons |
| ~4.0 | Quartet | Ethoxy -OCH₂- |
| ~1.4 | Triplet | Ethoxy -CH₃ |
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150–160 | Aromatic C-O (Phenol & Ether) |
| ~135–145 | Vinyl C-NO₂ |
| ~125–135 | Vinyl C-Ar |
| ~110–130 | Aromatic C-H & C-C |
| ~65 | Ethoxy -OCH₂- |
| ~15 | Ethoxy -CH₃ |
Proton (¹H) NMR for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment, connectivity, and number of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and ethoxy protons.
The ethoxy group (-OCH₂CH₃) would typically present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons on the phenol ring would appear as a set of signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns influenced by the positions of the ethoxy, hydroxyl, and nitroethenyl substituents. The (E)-configuration of the nitroethenyl group would result in characteristic chemical shifts for the two vinylic protons, with a large coupling constant indicative of their trans relationship. The phenolic hydroxyl (-OH) proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Ethoxy CH₃ | ~1.4 | Triplet | ~7.0 |
| Ethoxy CH₂ | ~4.1 | Quartet | ~7.0 |
| Aromatic H | 6.8 - 7.5 | Multiplet | - |
| Vinylic H (α to phenyl) | ~7.6 | Doublet | ~13.5 |
| Vinylic H (β to phenyl) | ~8.0 | Doublet | ~13.5 |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The ethoxy group carbons would appear in the upfield region of the spectrum. The aromatic carbons would resonate in the midfield region, with their specific chemical shifts determined by the electronic effects of the substituents. The carbon attached to the oxygen of the ethoxy group and the hydroxyl group would be shifted downfield compared to the other aromatic carbons. The vinylic carbons of the nitroethenyl group would also have characteristic downfield shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Ethoxy CH₃ | ~15 |
| Ethoxy CH₂ | ~64 |
| Aromatic C | 110 - 150 |
| Vinylic C (α to phenyl) | ~138 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₁₀H₁₁NO₄, corresponding to a molecular weight of approximately 209.19 g/mol . ontosight.ai
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 209. Subsequent fragmentation could involve the loss of the nitro group (-NO₂), the ethoxy group (-OC₂H₅), or other characteristic cleavages of the molecule, providing valuable structural confirmation. For instance, fragmentation of related nitrophenols often shows a characteristic loss of NO₂ (46 Da) and other small neutral molecules. nist.gov
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for assessing the purity of a compound and for its separation from reaction mixtures or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, GC-MS analysis would provide both the retention time, a measure of its volatility and interaction with the stationary phase, and its mass spectrum for identification. thermofisher.com The analysis of phenols and nitrophenols by GC-MS is a well-established technique. researchgate.net However, the thermal stability of the nitroethenyl group should be considered, as some nitrostyrenes can be prone to degradation at high temperatures. researchgate.net Derivatization may sometimes be employed to improve the chromatographic properties of phenols. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. ontosight.ai Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a suitable method for the analysis of this compound. sielc.com The compound's purity can be determined by the presence of a single major peak in the chromatogram. The retention time would depend on the specific column and mobile phase composition used. A UV detector would be effective for this compound due to the presence of the chromophoric phenol and nitroethenyl groups. nih.gov
Due to the absence of specific computational and theoretical chemistry studies on "this compound" in the provided search results, it is not possible to generate the requested article with scientifically accurate data and detailed research findings for the specified sections and subsections. The available literature focuses on related but structurally different compounds, and therefore, the specific quantum mechanical calculations, molecular orbital analysis, and nonlinear optical properties for "this compound" are not available.
Computational and Theoretical Chemistry Studies on 2 Ethoxy 4 E 2 Nitroethenyl Phenol
Nonlinear Optical (NLO) Properties Prediction
First-Order Hyperpolarizability Calculations
First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit nonlinear optical (NLO) properties. Molecules with significant NLO activity are crucial for applications in optoelectronics and photonics. The structure of 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol, featuring an electron-donating ethoxy group and a phenol (B47542) hydroxyl group in conjugation with an electron-withdrawing nitro group via a π-bridge, suggests potential for a high β value.
Computational quantum chemistry is instrumental in predicting these properties. Density Functional Theory (DFT) is a commonly employed method for such calculations. scienceopen.commdpi.com Functionals like B3LYP, CAM-B3LYP, and ωB97xD are often chosen, combined with various basis sets such as 6-31G(d,p) or the more diffuse aug-cc-pVDZ to accurately describe the electronic distribution. nih.govmdpi.com
The calculation involves optimizing the molecular geometry and then computing the static or frequency-dependent hyperpolarizability tensor components. The total first-order hyperpolarizability (β_tot) is then derived from these components. For comparative purposes, the results are often benchmarked against a known NLO molecule like urea (B33335). mdpi.com Studies on similar donor-π-acceptor systems show that the choice of functional and basis set can significantly impact the calculated β value, highlighting the importance of methodical selection in these theoretical studies. nih.govbohrium.com
Table 1: Illustrative Example of Calculated First-Order Hyperpolarizability (β_tot) using Different Computational Methods
| Method (Functional) | Basis Set | Calculated β_tot (x 10⁻³⁰ esu) |
|---|---|---|
| HF | 6-311++G(2d,2p) | Data Not Available |
| B3LYP | 6-311++G(2d,2p) | Data Not Available |
| CAM-B3LYP | 6-311++G(2d,2p) | Data Not Available |
| ωB97xD | aug-cc-pVDZ | Data Not Available |
Note: This table is illustrative. Specific values for this compound are not available in the cited literature and would require dedicated computational studies.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactivity of a molecule. libretexts.org An MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate charge regions. youtube.com Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate or neutral potential. nih.gov
For this compound, an MEP map would be expected to show:
Negative Potential (Red/Yellow): Localized around the oxygen atoms of the phenolic hydroxyl, ethoxy, and nitro groups. These areas are the most likely sites for hydrogen bonding and electrophilic interactions. nih.govresearchgate.net The high electron density on the nitro group's oxygens makes it a strong center of negative charge. samdc.edu.inlibretexts.org
Positive Potential (Blue): Concentrated around the acidic hydrogen of the hydroxyl group, making it the primary site for deprotonation. researchgate.net
Aromatic Ring: The potential across the benzene (B151609) ring would be varied, influenced by the competing effects of the electron-donating ethoxy/hydroxyl groups and the electron-withdrawing nitroethenyl substituent.
MEP analysis is crucial for predicting how the molecule will interact with biological targets, such as receptors or enzymes, by identifying key sites for hydrogen bonding, electrostatic interactions, or chemical reactions. nih.govresearchgate.net
Conformational Analysis and Isomerization Pathways
The "(e)" in the compound's name specifies the stereochemistry around the carbon-carbon double bond of the ethenyl bridge, corresponding to the trans isomer. However, like other stilbene-like molecules, this compound can potentially undergo isomerization to the cis (Z) form, particularly under photochemical conditions. nih.govrsc.org
Computational methods can be used to explore the conformational landscape and the pathways for this isomerization. This involves:
Conformational Search: Using molecular mechanics or quantum chemical methods to identify stable conformers by rotating single bonds (e.g., the C-O bond of the ethoxy group or the C-C bond between the ring and the ethenyl group).
Isomerization Pathway Mapping: The trans-cis isomerization does not typically occur through simple rotation around the double bond in the ground state due to a high energy barrier. Instead, it often proceeds through an excited-state potential energy surface following photoexcitation. acs.org Computational techniques like Time-Dependent DFT (TD-DFT) or spin-flip DFT can be used to model these excited states and locate conical intersections, which are key points facilitating the transition from the excited state back to the ground state as either the cis or trans isomer. acs.org
Studies on analogous stilbene (B7821643) derivatives show that the naturally occurring trans isomers are generally more thermodynamically stable than their cis counterparts. nih.gov Computational analysis can quantify this energy difference and calculate the activation barriers for both thermal and photochemical isomerization processes. researchgate.net
Computational pKa Determination Methodologies for Phenolic Compounds
The acidity of the phenolic hydroxyl group (pKa) is a fundamental property influencing the molecule's solubility, reactivity, and biological activity. Computational chemistry offers robust methods for predicting pKa values from first principles. scispace.combucknell.edu A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in aqueous solution. scispace.com
Accurately modeling the solvent environment is critical for pKa calculations. scispace.combucknell.edu While implicit (continuum) solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are widely used, they may not capture all the specific interactions. researchgate.netnih.gov
To improve accuracy, a hybrid approach using explicit solvent models is often employed. researchgate.netnih.gov This involves including one or more water molecules directly hydrogen-bonded to the phenolic hydroxyl group and the resulting phenoxide anion in the quantum mechanical calculation. researchgate.nettorvergata.it These "explicit" water molecules account for the specific, strong short-range interactions, while the broader solvent effect is handled by the implicit model. nih.gov Studies have shown that including two explicit water molecules, in conjunction with a continuum model, can lead to highly accurate pKa predictions for phenols, with mean absolute errors below 0.5 pKa units. researchgate.netnih.gov
Substituents on the phenol ring significantly modulate its acidity. Electron-withdrawing groups (EWGs) generally increase acidity (lower pKa) by stabilizing the negative charge of the conjugate base (phenoxide ion) through inductive or resonance effects. scribd.com Conversely, electron-donating groups (EDGs) decrease acidity (raise pKa). pharmaguideline.com
In this compound:
The ethoxy group at position 2 is an electron-donating group, which would tend to decrease acidity.
The nitroethenyl group at position 4 is a powerful electron-withdrawing group. Its strong resonance and inductive effects are expected to delocalize and stabilize the negative charge on the phenoxide oxygen, thereby significantly increasing the acidity of the phenol compared to an unsubstituted phenol. pharmaguideline.commdpi.com
Computational studies can quantify these effects by comparing the calculated pKa of the substituted phenol to that of a reference phenol molecule. The relative stability of the substituted phenoxide anion compared to the neutral phenol is the key determinant of the substituent's impact on acidity. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.govnih.gov This method is fundamental in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action at a molecular level. ufms.br
For a molecule like this compound, a docking study would involve:
Target Selection: Identifying a biologically relevant protein target. Phenolic and nitro compounds are known to interact with a wide range of enzymes and receptors, such as cyclooxygenases, kinases, or viral proteins. nih.govresearchgate.netmdpi.com
Preparation: Obtaining the 3D structures of the ligand (optimized using quantum chemistry) and the protein (usually from a crystallographic database like the Protein Data Bank). ufms.br
Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed into the binding site of the protein. nih.govufms.br The program explores various conformations and orientations of the ligand, scoring them based on a function that estimates the binding free energy. nih.gov
Analysis: The results are analyzed to identify the most stable binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. nih.gov
Docking simulations could reveal, for example, that the phenolic hydroxyl group acts as a hydrogen bond donor or acceptor with amino acid residues in the protein's active site, while the aromatic rings engage in hydrophobic or π-stacking interactions. nih.govresearchgate.net The nitro group could also participate in crucial hydrogen bonding or electrostatic interactions. researchgate.net These insights are invaluable for rationalizing the molecule's biological activity and for guiding the design of more potent analogs. mdpi.com
Prediction of Binding Modes with Enzyme Active Sites
Information regarding the prediction of binding modes of this compound with enzyme active sites through computational studies is not available in the reviewed scientific literature.
Analysis of Interactions with Protein Targets (e.g., Anti-Apoptotic Proteins)
There is no available research detailing the analysis of interactions between this compound and protein targets such as anti-apoptotic proteins.
Investigation of Biological Activities and Molecular Mechanisms of 2 Ethoxy 4 E 2 Nitroethenyl Phenol and Its Analogues
Antimicrobial Research Perspectives
Comprehensive searches of scientific literature and databases did not yield specific studies detailing the antimicrobial properties of 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol. Consequently, there is no available data to populate the following subsections.
Spectrum of Activity Against Bacterial Strains
There is no published research that defines the spectrum of antibacterial activity for this compound. Studies investigating its efficacy against a range of clinically relevant bacterial strains, which would typically include both Gram-positive and Gram-negative bacteria, have not been found.
In Vitro Assays for Antimicrobial Efficacy
No data from in vitro assays, such as the determination of Minimum Inhibitory Concentrations (MIC) or Minimum Bactericidal Concentrations (MBC), are available for this compound. Such assays are fundamental in quantifying the antimicrobial potency of a compound, and their absence indicates a significant gap in the understanding of this molecule's potential as an antimicrobial agent.
Anticancer Research Perspectives
Similar to the antimicrobial research, there is a significant deficit of information regarding the anticancer properties of this compound. The potential of this compound as a cytotoxic or anti-proliferative agent against cancer cells remains unexplored in published literature.
In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., HeLa, HEp-2)
No studies were identified that have evaluated the in vitro cytotoxicity of this compound against the human cervical adenocarcinoma cell line (HeLa) or the human epidermoid carcinoma cell line (HEp-2). As such, critical data points like IC50 values, which measure the concentration of a substance needed to inhibit a biological process by half, are not available for this compound in these or any other cancer cell lines.
Mechanisms of Action in Cancer Cell Inhibition
Given the lack of primary research on the cytotoxic effects of this compound, the molecular mechanisms through which it might inhibit cancer cell growth are entirely unknown.
There is no scientific evidence to suggest that this compound induces apoptosis in cancer cells. Investigations into the hallmark indicators of apoptosis, such as caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential following treatment with this compound, have not been reported.
Covalent Bond Formation with Biomolecules
The chemical structure of this compound contains an electrophilic functional group that enables it to form covalent bonds with biological macromolecules. nih.gov The key to this reactivity is the (E)-2-nitroethenyl moiety, which functions as an α,β-unsaturated nitroalkene. This arrangement creates an electron-deficient double bond, making it susceptible to nucleophilic attack by amino acid residues within proteins. ontosight.ai
This type of reaction, known as a Michael addition, typically involves soft nucleophiles, with the thiol group of cysteine residues being a primary target. nih.gov The interaction results in the formation of a stable carbon-sulfur covalent bond, which can alter the protein's three-dimensional structure and, consequently, its function. This covalent modification is a mechanism through which many natural products exert their biological effects. nih.govwur.nl The electrophilic nature conferred by the nitrovinyl group is a critical feature for this potential bioactivity. ontosight.ai
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress
The presence of a nitroaromatic group in this compound suggests a potential for the generation of Reactive Oxygen Species (ROS) and the induction of oxidative stress. The mechanism often involves the enzymatic reduction of the nitro group (-NO₂) to a nitro radical anion (-NO₂⁻). This process can be catalyzed by various cellular reductases.
Under aerobic conditions, this highly reactive nitro radical anion can rapidly transfer an electron to molecular oxygen (O₂), regenerating the parent nitro compound and producing a superoxide (B77818) anion radical (O₂⁻). nih.gov This process, known as futile cycling or redox cycling, can lead to a continuous generation of superoxide radicals. These radicals are precursors to other potent ROS, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH), which can cause widespread damage to cellular components, including lipids, proteins, and DNA, leading to a state of oxidative stress. nih.gov
Target Identification and Validation Studies
While specific target validation studies for this compound are not extensively documented, its structural features point toward several potential molecular targets, primarily enzymes that are known to be modulated by phenolic compounds or electrophilic agents.
Enzyme Inhibition Assays (e.g., Urease, DNA Topoisomerases, Src/Syk Kinase)
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. nih.gov Its inhibition is a therapeutic strategy for treating infections caused by these bacteria. nih.govnih.gov Many natural and synthetic compounds, including phenolic derivatives, have been identified as urease inhibitors. nih.gov The inhibitory mechanism can involve interaction with the nickel ions in the active site or covalent modification of critical cysteine residues. nih.govresearchgate.net Given the Michael acceptor properties of this compound, it could potentially act as an irreversible inhibitor by covalently bonding to the enzyme's cysteine residues.
Table 1: Examples of Urease Inhibitors and their Potency
| Compound | Type | IC₅₀ (µM) | Reference |
| Acetohydroxamic acid | Standard Inhibitor | 37.0 | researchgate.net |
| N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | Hydrazone | 8.4 | researchgate.net |
| Baicalin | Flavonoid | ~8000 (8 mM) | nih.gov |
DNA Topoisomerases: DNA topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and recombination. nih.gov They are established targets for anticancer drugs. researchgate.net Topoisomerase inhibitors, such as etoposide, can stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death. nih.govbiorxiv.orgembopress.org Phenolic compounds are a well-known class of topoisomerase inhibitors. researchgate.net The planar aromatic ring of this compound could potentially intercalate into the DNA or interact with the enzyme itself, disrupting its catalytic cycle.
Table 2: Examples of DNA Topoisomerase Inhibitors and their Potency
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Camptothecin | Topoisomerase I | 18 | researchgate.net |
| Etoposide | Topoisomerase II | 44 | researchgate.net |
| 3,5-dihydroxybenzyl alcohol | Topoisomerase I | 4 | researchgate.net |
| Citreorosein | Topoisomerase II | 14 | researchgate.net |
Src/Syk Kinase: Src and Syk are non-receptor tyrosine kinases that play critical roles in the signaling pathways of immune cells. nih.govnih.gov Their dysregulation is implicated in inflammatory diseases and cancers, making them attractive therapeutic targets. nih.gov While many kinase inhibitors are heterocyclic ATP mimetics, compounds that can form covalent bonds with non-catalytic cysteine residues have emerged as a distinct class of inhibitors. selleckchem.com The electrophilic nature of this compound gives it the potential to act as a covalent inhibitor of kinases like Src or Syk, provided a suitable nucleophilic residue is accessible.
Table 3: Examples of Selective Syk Kinase Inhibitors
| Compound | Type | IC₅₀ (nM) | Reference |
| PRT062607 | Selective Inhibitor | 1 | selleckchem.com |
| Entospletinib (GS-9973) | Selective Inhibitor | 7.7 | selleckchem.com |
| Fostamatinib (R788) | Selective Inhibitor | 41 | selleckchem.com |
Interaction with Receptors and Other Molecular Targets
Beyond enzyme inhibition, the structural motif of this compound is present in molecules with a wide range of biological activities, suggesting potential interactions with various receptors and molecular targets. For instance, a closely related analogue, 2-Methoxy-4-vinylphenol, has been shown through molecular docking studies to interact with bacterial DNA gyrase and lipoprotein LpxC, indicating its potential as an antimicrobial agent. nih.gov This suggests that this compound could also target bacterial proteins, although this requires experimental validation.
Structure-Activity Relationship (SAR) Studies
The biological potency of this compound is determined by the interplay of its three key structural components: the phenolic hydroxyl group, the ortho-ethoxy group, and the para-nitroethenyl group.
Influence of Substituents on Biological Potency
Phenolic Hydroxyl (-OH) Group: The hydroxyl group is a common feature in many bioactive natural products. researchgate.net It can act as a hydrogen bond donor, facilitating interactions with the active sites of enzymes and receptors. semanticscholar.org Its presence is often crucial for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. researchgate.net
Ethoxy (-OCH₂CH₃) Group: The position of substituents on the phenol (B47542) ring significantly impacts activity. researchgate.net The ethoxy group at the ortho position (C2) can influence the molecule's electronic properties, lipophilicity, and steric profile. It can also form an intramolecular hydrogen bond with the adjacent phenolic hydroxyl group, which modulates the hydroxyl group's acidity and reactivity. Studies on phenolic compounds have shown that ortho-substituents can enhance biological activity compared to meta or para positions. researchgate.net
(E)-2-nitroethenyl Group: This group is the primary pharmacophore responsible for the compound's electrophilicity. As a strong electron-withdrawing group, it activates the vinyl double bond for Michael addition reactions, which is likely a key mechanism for covalent inhibition of target proteins. nih.gov The trans or (E) configuration is often important for fitting into specific binding pockets. Any modification, such as the reduction of the nitro group or saturation of the double bond, would be expected to drastically reduce or alter the compound's biological activity profile by eliminating its ability to act as a Michael acceptor.
Role of the (E)-Nitroethenyl Geometry in Bioactivity
The planarity and rigidity conferred by the (E)-nitroethenyl double bond play a crucial role in how the molecule interacts with biological targets. This specific geometry dictates the three-dimensional space the molecule occupies and the orientation of its functional groups, which is fundamental for binding to receptor sites or the active sites of enzymes. Any deviation from this geometry, such as isomerization to the (Z)-form, would significantly alter the molecular shape and could thereby affect its biological efficacy.
While direct comparative studies on the bioactivity of the (E) and (Z) isomers of this compound are not extensively documented in publicly available research, insights can be drawn from related classes of compounds, such as stilbene (B7821643) derivatives, which also feature a double bond separating two aromatic rings. In some stilbene analogues, the (Z)-isomer has been reported to exhibit greater biological activity, for instance, in antimicrobial applications, than the more stable (E)-isomer. nih.gov This suggests that while the (E)-geometry of this compound provides stability, it may not necessarily represent the most potent configuration for all biological activities.
The electronic properties of the nitroethenyl group are also influenced by its geometry. The strong electron-withdrawing nature of the nitro group, conjugated with the phenol ring through the ethenyl bridge, is pivotal for many of the observed biological activities of β-nitrostyrene derivatives. researchgate.net The planarity of the (E)-isomer allows for effective delocalization of electrons across the molecule, which is essential for its interaction with biological macromolecules.
A computational study on the reactivity of (E)- and (Z)-β-nitrostyrenes in cycloaddition reactions indicated that while both isomers are strong electrophiles, their reactivity profiles can differ. rsc.org This difference in chemical reactivity, governed by the stereochemistry of the double bond, can translate to variations in biological activity, as the mechanism of action for many bioactive compounds involves chemical reactions with biological targets.
The following table summarizes the general comparison between (E) and (Z) isomers based on related compounds, providing a framework for understanding the potential role of the (E)-nitroethenyl geometry in the bioactivity of this compound.
| Feature | (E)-Isomer | (Z)-Isomer | Implication for Bioactivity |
| Stereochemistry | Substituents on opposite sides of the double bond | Substituents on the same side of the double bond | Alters the three-dimensional shape of the molecule, affecting receptor binding. |
| Stability | Generally more thermodynamically stable | Generally less thermodynamically stable | The (E)-isomer is more likely to be the prevalent form, but not necessarily the most bioactive. |
| Biological Activity | Varies; in some related compounds, it is less active than the (Z)-isomer nih.gov | Varies; in some related compounds, it can be more potent than the (E)-isomer nih.gov | The specific geometry leading to optimal bioactivity is target-dependent. |
| Reactivity | Can exhibit different reactivity profiles compared to the (Z)-isomer rsc.org | Can exhibit different reactivity profiles compared to the (E)-isomer rsc.org | Differences in chemical reactivity can lead to different potencies and mechanisms of action. |
Emerging Applications and Material Science Perspectives of 2 Ethoxy 4 E 2 Nitroethenyl Phenol
Role in Advanced Organic Synthesis as a Building Block
In organic synthesis, the utility of a compound is often determined by its reactive functional groups, which allow it to serve as a versatile building block for the construction of more complex molecules. While specific multi-step syntheses using 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol as a primary precursor are not extensively documented in publicly available research, the inherent reactivity of its constituent parts—the nitrostyrene (B7858105) and phenol (B47542) moieties—provides a strong indication of its potential. datapdf.com
Nitrostyrenes, in general, are highly valuable intermediates in organic synthesis. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it susceptible to a variety of nucleophilic addition reactions. This reactivity allows for the introduction of diverse functionalities and the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in creating complex molecular architectures, including the synthesis of heterocyclic compounds.
Phenols are also crucial precursors in the synthesis of a wide array of chemical compounds, from pharmaceuticals to polymers. The hydroxyl group on the aromatic ring can be readily derivatized, and the ring itself can undergo electrophilic substitution reactions, further expanding its synthetic utility. fardapaper.ir The combination of these two reactive moieties in this compound suggests its potential as a versatile starting material for the synthesis of novel compounds.
A study on the synthesis of 2-ethoxy-4-nitrophenol (B1581399), a related compound, highlights its role as an essential intermediate in the synthesis of decoquinate, a coccidiostat used in veterinary medicine. researchgate.net This underscores the importance of ethoxy-nitrophenol scaffolds in the preparation of biologically active molecules.
| Functional Group | Potential Synthetic Transformations | Relevance as a Building Block |
| Nitroethenyl | Michael addition, cycloaddition reactions, reduction to aminoethyl group | Introduction of nitrogen-containing functionalities, formation of carbocyclic and heterocyclic rings. |
| Phenolic hydroxyl | Etherification, esterification, electrophilic aromatic substitution | Modification of solubility and electronic properties, introduction of further substituents. |
| Ethoxy | Can influence steric and electronic properties of the molecule | Fine-tuning of reactivity and physical properties of resulting molecules. |
Potential in Drug Discovery and Lead Compound Development
The exploration of novel chemical entities for the development of new therapeutic agents is a cornerstone of medicinal chemistry. While direct pharmacological evaluation of this compound is not widely reported, the known biological activities of structurally related compounds suggest its potential as a lead compound for drug discovery. ontosight.ai
Compounds containing phenol and nitro groups often exhibit a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. ontosight.airesearchgate.net The presence of the nitroethenyl group, in particular, can confer significant biological activity. For instance, a study on the antimicrobial activity of a Schiff base derived from 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its metal complexes showed substantial antibacterial and antifungal properties. researchgate.net
Furthermore, research on 2-methoxy-4-vinylphenol, a compound with a similar phenolic structure, has demonstrated its potential as an antimicrobial and antioxidant agent. nih.gov In-vitro studies on various 4-ethoxy-phenol derivatives have also highlighted their antioxidant capabilities. researchgate.net These findings suggest that this compound could be a promising candidate for further investigation into its own biological activities.
| Structural Moiety | Associated Biological Activities in Related Compounds | Potential Therapeutic Areas |
| Phenol | Antioxidant, Anti-inflammatory | Neurodegenerative diseases, cardiovascular diseases, cancer |
| Nitro group | Antimicrobial, Anticancer | Infectious diseases, Oncology |
| Ethoxy group | Can modulate lipophilicity and metabolic stability | Improved pharmacokinetic properties |
Applications in Materials Science
The unique electronic and structural features of this compound also point towards its potential applications in the field of materials science.
The development of organic materials with semiconducting and optoelectronic properties is a rapidly growing area of research. A study on a Schiff base, E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol, which shares the ethoxyphenol core, investigated its nonlinear optical (NLO) properties. researchgate.net The study, using computational methods, predicted that the NLO properties of this compound are greater than those of urea (B33335), a standard NLO material. researchgate.net This suggests that derivatives of 2-ethoxyphenol (B1204887) could be promising candidates for optoelectronic applications. While the specific properties of this compound have not been reported, its conjugated system, arising from the nitroethenyl group attached to the aromatic ring, is a key feature for potential semiconducting and NLO behavior.
There is currently no direct evidence of this compound being used in the fabrication of conductive films. However, the broader class of phenolic compounds can be precursors to polymers, and the introduction of a nitro group could potentially be leveraged to create materials with interesting electronic properties after polymerization or incorporation into a polymer matrix. Further research would be needed to explore this possibility.
Stable organic radicals are of interest for their potential applications in spintronics and quantum computing. Nitroxide radicals are a well-known class of stable radicals. nih.govrsc.org While this compound is not itself a radical, it could potentially serve as a precursor for the synthesis of stable nitroxide radicals. The nitro group could, through a series of chemical transformations, be converted into a nitroxide functionality. The synthesis of alkoxyamines for stable free radical polymerization demonstrates how organic halides can be converted to radical-containing species. cmu.edu A similar synthetic strategy could potentially be envisioned starting from a derivative of this compound.
Catalysis Applications
The use of organic molecules as catalysts, or organocatalysts, is a significant area of modern chemistry. Certain phenolic compounds have been shown to act as effective organocatalysts. For instance, electrostatically tuned phenols have been reported as scalable organocatalysts for transfer hydrogenation reactions. rsc.orgresearchgate.net While there is no specific research demonstrating the catalytic activity of this compound, its phenolic hydroxyl group suggests that it or its derivatives could potentially be explored for catalytic applications. The electronic properties of the molecule, influenced by the ethoxy and nitroethenyl groups, could play a role in its potential catalytic behavior.
Future Research Directions and Unexplored Avenues for 2 Ethoxy 4 E 2 Nitroethenyl Phenol
Development of Novel Synthetic Pathways
The classical synthesis of β-nitrostyrenes often involves the Henry-Knoevenagel condensation of an aldehyde with a nitroalkane. While effective, this method can have limitations regarding substrate scope, stereoselectivity, and the use of harsh reagents. Future research should focus on developing more efficient, selective, and sustainable synthetic routes to 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol.
Key research objectives should include:
Organocatalytic Approaches: The use of small organic molecules as catalysts for the condensation reaction could offer high levels of stereocontrol, leading to the exclusive formation of the (E)-isomer under mild conditions. frontiersin.org
Transition-Metal Catalyzed Cross-Coupling: Denitrative cross-coupling reactions of nitro-olefins are an emerging area. mdpi.com Research could explore the synthesis of the target compound by coupling a suitable vinyl precursor with a nitrating agent, or by modifying a pre-formed nitrostyrene (B7858105) core.
Continuous Flow Synthesis: Moving from batch to continuous flow processes can enhance safety, improve reaction control, and allow for easier scalability. ispe.org Developing a flow synthesis protocol would be a significant advancement for producing this compound efficiently.
Novel Nitrating Agents: Investigating alternative nitrating agents beyond traditional nitroalkanes, such as dinitrogen pentoxide (N₂O₅) or nitronium salts, could provide new pathways with different reactivity and selectivity profiles. numberanalytics.com
| Proposed Synthetic Strategy | Key Advantages | Research Focus |
| Asymmetric Organocatalysis | High stereoselectivity, mild conditions, metal-free. | Catalyst design, reaction optimization. |
| Denitrative Cross-Coupling | Novel bond formations, modular approach. | Catalyst screening, development of coupling partners. |
| Continuous Flow Chemistry | Enhanced safety, scalability, process control. | Reactor design, optimization of flow parameters. |
| Alternative Nitrating Agents | Potentially higher efficiency, different selectivity. | Screening of agents like N₂O₅, nitronium tetrafluoroborate. |
Exploration of Undiscovered Reactivity Profiles
The rich functionality of this compound—comprising a Michael acceptor, a conjugated π-system, a phenolic hydroxyl group, and an ethoxy group—suggests a wide range of unexplored chemical reactivity. The electron-deficient nature of the nitroalkene moiety makes it a powerful tool in organic synthesis. nih.govacs.org
Future studies should investigate:
Asymmetric Conjugate Additions: The nitroalkene is an excellent Michael acceptor. Exploring its reactions with various nucleophiles under asymmetric catalysis would provide access to a wide array of chiral molecules, which are highly valuable in medicinal chemistry. frontiersin.org
Cycloaddition Reactions: As a powerful dienophile, the compound's participation in Diels-Alder reactions could be explored to construct complex cyclic systems. Furthermore, 1,3-dipolar cycloaddition reactions could be used to synthesize novel five-membered heterocyclic compounds.
Denitrative Functionalization: The nitro group can be used as a versatile handle, capable of being replaced by carbon or heteroatom nucleophiles in denitrative cross-coupling reactions, offering a pathway to diverse styrene (B11656) derivatives. mdpi.com
Reactions of the Phenolic Group: The phenolic hydroxyl group can be used as a point for further derivatization. It can be alkylated, acylated, or used as a nucleophile in reactions to build more complex structures, such as ethers, esters, or heterocyclic rings.
Advanced Spectroscopic Investigations
While standard spectroscopic methods like ¹H NMR, ¹³C NMR, and IR are used for basic characterization, a deeper understanding of the compound's structural and electronic properties requires more advanced techniques. openaccessjournals.combritannica.com A comprehensive spectroscopic profile is essential for correlating structure with function.
Future research should employ:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, HMBC, and NOESY should be used for unambiguous assignment of all proton and carbon signals and to determine the molecule's solution-state conformation. numberanalytics.com
Solid-State NMR (ssNMR): To understand the molecular arrangement and intermolecular interactions in the crystalline state, ssNMR studies would be highly informative.
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Tandem MS (MS/MS) experiments can elucidate fragmentation pathways, providing valuable structural information. numberanalytics.com
Time-Resolved and Ultrafast Spectroscopy: Given that some nitrostyrene derivatives exhibit photoisomerization, investigating the compound's photophysical properties using techniques like pump-probe spectroscopy could uncover potential applications in photoresponsive materials. nih.gov
| Spectroscopic Technique | Information Gained | Potential Impact |
| 2D NMR (COSY, HMBC, NOESY) | Unambiguous signal assignment, through-bond and through-space correlations, solution conformation. | Complete structural verification, basis for computational models. |
| Solid-State NMR | Crystal packing, polymorphism, intermolecular interactions in the solid state. | Understanding of material properties, formulation development. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns, structural confirmation. | Aid in metabolite identification, impurity profiling. |
| Time-Resolved Spectroscopy | Excited-state dynamics, photoisomerization potential. | Discovery of applications in molecular switches or optical materials. |
Comprehensive Computational Modeling for Predictive Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. longdom.orglongdom.org For this compound, computational modeling can provide insights that are difficult to obtain through experiments alone.
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure, calculate spectroscopic properties (NMR, IR, UV-Vis) to correlate with experimental data, and model reaction mechanisms to understand reactivity. semanticscholar.org
Molecular Docking and Dynamics: To explore its biological potential, docking the compound into the active sites of various enzymes or receptors can predict binding affinities and modes of interaction. Molecular dynamics simulations can then be used to study the stability of these interactions over time.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of related derivatives, QSAR models can be developed to correlate specific structural features with biological activity, enabling the predictive design of more potent analogues. nih.gov
Prediction of Material Properties: Computational methods can be used to predict properties relevant to materials science, such as electronic band gaps, charge transport properties, and non-linear optical effects, guiding the exploration of the compound in emerging technologies.
In-depth Elucidation of Biological Mechanisms and Off-target Effects
Phenolic compounds and nitrostyrene derivatives are known to possess a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects. researchgate.netresearchgate.netresearchgate.net However, the specific biological profile of this compound remains uncharacterized.
A systematic investigation should include:
Broad-Spectrum Biological Screening: Initial in vitro screening against panels of bacteria, fungi, cancer cell lines, and assays for antioxidant and anti-inflammatory activity is necessary to identify primary biological effects.
Mechanism of Action (MoA) Studies: Once a significant activity is identified, further studies are needed to elucidate the underlying molecular mechanism. This could involve techniques like proteomics and transcriptomics to identify cellular pathways affected by the compound, as well as specific enzyme inhibition assays. nih.gov
Identification of Molecular Targets: Advanced techniques such as chemical proteomics or genetic screening can be used to identify the specific protein(s) that the compound interacts with to exert its biological effect.
Off-Target Profiling: A crucial aspect of modern drug discovery is ensuring selectivity. Comprehensive screening against a panel of common anti-targets (e.g., hERG channel, CYP450 enzymes) is essential to identify potential liabilities and build a complete safety profile.
Innovative Applications in Emerging Technologies
Beyond its potential in pharmacology, the unique electronic and structural features of this compound suggest its utility in materials science and other emerging technologies. The conjugated system containing an electron-donating phenol (B47542)/ethoxy moiety and an electron-withdrawing nitro group creates a "push-pull" electronic structure.
Unexplored applications to investigate include:
Organic Electronics: The push-pull nature of the molecule could impart useful properties for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research should focus on synthesizing and characterizing its optoelectronic properties.
Chemical Sensors: The phenolic group or the conjugated system could interact with specific analytes (e.g., metal ions, anions), leading to a change in color or fluorescence. This could be exploited to develop novel colorimetric or fluorescent chemical sensors.
Functional Polymers: The vinyl group could potentially be used as a monomer for polymerization. Alternatively, the phenol group could be incorporated into polymer backbones like polycarbonates or polyesters, creating materials with novel thermal or optical properties.
Hypoxia-Activated Probes: Nitroaromatic compounds are known to be reduced under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. mdpi.com Future research could explore if this compound could be developed as a hypoxia-activated therapeutic agent or diagnostic probe.
Sustainable Chemistry Approaches for Synthesis and Application
Integrating the principles of green chemistry is paramount in modern chemical research to minimize environmental impact. ispe.orgmdpi.com Future work on this compound should prioritize sustainability throughout its lifecycle. pfizer.compharmaceutical-technology.com
Key areas for green chemistry research include:
Bio-based Feedstocks: Investigating synthetic routes that start from renewable, bio-based raw materials. For instance, precursors like vanillin (B372448) or ferulic acid, which are derived from lignin, could potentially be modified to serve as starting points.
Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. mdpi.com The development of recyclable heterogeneous catalysts or biocatalysts (enzymes) would also significantly reduce waste and environmental impact.
Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product (high atom economy) and minimize the formation of byproducts.
Biodegradability and Ecotoxicity Studies: Evaluating the environmental fate of the compound is crucial. Studies on its biodegradability and toxicity to aquatic organisms should be conducted to ensure that its application does not lead to long-term environmental persistence or harm.
Q & A
Basic Research Questions
Q. What synthetic methodologies are used to prepare 2-Ethoxy-4-[(E)-2-nitroethenyl]phenol?
- Methodological Answer : The compound can be synthesized via nitroethenylation of phenolic precursors. For example, condensation reactions under acidic or basic catalysis (e.g., pyridine) in polar solvents like ethanol/DMF (9:1) at 70°C for 12 hours ensure regioselectivity and E-configuration retention. Similar protocols for structurally related nitroethenyl derivatives (e.g., 1-methoxy-4-[(E)-2-nitroethenyl]benzene) highlight the importance of controlling reaction parameters to avoid isomerization .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. Programs like ORTEP-3 generate graphical representations to validate the nitroethenyl group’s E-configuration .
- Spectroscopy :
- ¹H/¹³C NMR : Assign ethoxy protons (δ ~1.3 ppm, triplet) and nitroethenyl protons (J = 12–16 Hz for E-isomer) .
- FT-IR : Identify nitro (1520 cm⁻¹) and phenolic O-H (3300 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺ expected for C₁₀H₁₁NO₄) .
Q. What computational methods predict its electronic properties?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals like B3LYP (combining exact exchange and gradient corrections) calculates HOMO/LUMO energies and electrostatic potentials. Basis sets (e.g., 6-311G++(d,p)) optimize geometry, while thermochemical accuracy is validated against experimental atomization energies (average error ±2.4 kcal/mol) .
Advanced Research Questions
Q. How is the compound evaluated for biological activity, such as enzyme inhibition?
- Methodological Answer : Use GTPase inhibition assays (e.g., ObgGC enzyme):
Pre-incubate the compound (40–100 μM) with the enzyme in reaction buffer.
Add GTP and measure free phosphate release via malachite green assays.
Analyze dose-response curves (IC₅₀) and kinetic parameters (kcat/KM) .
Q. What challenges arise in crystallographic studies, and how are they resolved?
- Methodological Answer :
- Polymorphism : Slow evaporation from ethanol/water at 4°C reduces disorder.
- Thermal Motion : SHELX-TL refines high thermal motion in the nitro group. For twinned crystals, use TWIN/BASF commands in SHELXL .
Q. How are discrepancies between experimental and computational spectral data resolved?
- Methodological Answer : Apply scaling factors (0.96–0.98) to DFT-predicted IR frequencies to account for anharmonicity. Compare with solid-state IR (KBr pellet) to minimize solvent effects. For NMR, include solvent corrections in computational models .
Q. What strategies ensure stability during storage and handling?
- Methodological Answer : Store at 0–6°C in amber vials to prevent photodegradation. Use inert atmospheres (N₂/Ar) during synthesis to avoid nitro group reduction. Regulatory guidelines (e.g., 40 CFR §721.10235) recommend handling as a hazardous substance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
